N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a bromophenyl group, a cyano group, and a pyridinone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromophenylamine, 3-cyano-4,6-dimethyl-2-pyridone, and acetic anhydride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, and the reactions are often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Oxidation Reactions: The pyridinone moiety can participate in oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives or other reduced forms.
Oxidation: N-oxides or other oxidized products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use in designing inhibitors for specific enzymes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Possible applications as therapeutic agents for various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and pyridinone groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- N-(2-fluorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- N-(2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Uniqueness
N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-10-7-11(2)20(16(22)12(10)8-18)9-15(21)19-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJLIDNLIQCQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Br)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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